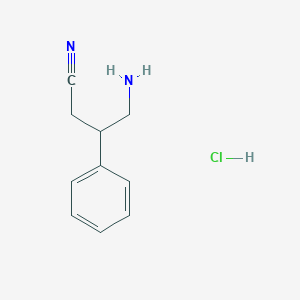

4-Amino-3-phenylbutanenitrile hydrochloride

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound, enabling the determination of molecular connectivity, stereochemistry, and conformational behavior in solution. Proton nuclear magnetic resonance spectroscopy reveals the chemical shifts, coupling patterns, and integration ratios for all hydrogen atoms in the molecule, while carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon skeleton and functional group environments.

The aromatic protons of the phenyl ring typically appear in the 7.0-7.5 parts per million region, displaying characteristic multipicity patterns resulting from ortho, meta, and para coupling interactions. The methine proton adjacent to the phenyl ring exhibits a complex multipicity due to coupling with neighboring methylene protons, while the methylene protons adjacent to the nitrile group appear as a characteristic triplet or quartet depending on the coupling environment. The amino group protons, particularly in the hydrochloride salt form, may show broadened signals due to rapid exchange phenomena and ionic interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the nitrile carbon at approximately 115-130 parts per million, consistent with the typical chemical shift range for aromatic and aliphatic nitrile functionalities. The aromatic carbon signals appear in the 120-140 parts per million region, while the aliphatic carbons exhibit chemical shifts appropriate for their respective environments and substituent effects.

| Nuclear Magnetic Resonance Parameter | Typical Values | Assignment |

|---|---|---|

| Aromatic Carbon Chemical Shift (ppm) | 120-140 | Phenyl ring carbons |

| Nitrile Carbon Chemical Shift (ppm) | 115-130 | C≡N carbon |

| Aromatic Proton Chemical Shift (ppm) | 7.0-7.5 | Phenyl ring protons |

| Methylene Proton Chemical Shift (ppm) | 2.5-3.5 | CH₂ adjacent to nitrile |

Infrared Absorption Profile

Infrared spectroscopy provides characteristic absorption fingerprints for the functional groups present in this compound, with particular emphasis on the nitrile stretching vibration, amino group vibrations, and aromatic carbon-hydrogen stretching modes. The nitrile group exhibits an intense and distinctive carbon-nitrogen triple bond stretching absorption near 2250 wavenumbers for saturated compounds, though this value may shift to approximately 2230 wavenumbers for aromatic and conjugated systems due to electronic interactions between the nitrile functionality and the phenyl ring.

The amino group in the hydrochloride salt form displays characteristic nitrogen-hydrogen stretching vibrations in the 3000-3500 wavenumber region, often appearing as broad absorption bands due to hydrogen bonding interactions with the chloride counterion. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching modes typically occur in the 2800-3000 wavenumber range.

The intensity and sharpness of the carbon-nitrogen triple bond stretching peak result from the significant change in dipole moment during the vibrational motion, making this absorption highly diagnostic for nitrile-containing compounds. Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations around 1450-1600 wavenumbers and various bending and deformation modes throughout the fingerprint region below 1500 wavenumbers.

| Infrared Absorption Band | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C≡N Stretch | ~2250 | Nitrile group | Strong |

| N-H Stretch | 3000-3500 | Amino group | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Phenyl ring | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Methylene groups | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures. Nitrile-containing compounds typically exhibit specific fragmentation behaviors, including the loss of hydrogen cyanide (molecular weight minus 27) and the formation of diagnostic fragment ions that reflect the underlying molecular structure.

The molecular ion peak for the free base form (without hydrochloride) appears at mass-to-charge ratio 160, corresponding to the molecular weight of C₁₀H₁₂N₂. Aromatic nitriles generally produce stronger molecular ion peaks compared to aliphatic analogues, and the compound readily fragments to generate the molecular ion minus one (M-1) through the loss of a hydrogen radical. The loss of hydrogen cyanide (mass 27) represents a frequently observed fragmentation pathway, resulting in a significant peak at mass-to-charge ratio 133.

Additional characteristic fragmentations include the loss of the cyanide radical (mass 26) in aromatic nitriles and potential McLafferty rearrangement processes in compounds with appropriate chain lengths, potentially producing fragment ions at mass-to-charge ratio 41. The phenyl substituent may generate characteristic aromatic fragment ions, including the tropylium ion at mass-to-charge ratio 91 and other aromatic-derived fragments that aid in structural confirmation.

| Fragment Ion | Mass-to-Charge Ratio | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 160 | M⁺- | Variable |

| M-1 | 159 | Loss of H- | Strong |

| M-27 | 133 | Loss of HCN | Significant |

| M-26 | 134 | Loss of CN- | Moderate |

| Tropylium | 91 | Aromatic fragmentation | Medium |

Properties

IUPAC Name |

4-amino-3-phenylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-7-6-10(8-12)9-4-2-1-3-5-9;/h1-5,10H,6,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJUJMNZEDZQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Summary:

- Step 1: Methyl cinnamate is dissolved in nitromethane and warmed to 45-50 °C.

- Step 2: Catalysts triethylamine and anhydrous MgCl₂ (3:1 mass ratio) are added under nitrogen atmosphere; the mixture is reacted for 10-12 hours.

- Step 3: Excess nitromethane is removed by vacuum distillation, and the residue is washed with ethyl acetate, 5% hydrochloric acid, and water, then dried over anhydrous MgSO₄ to yield 3-phenyl-4-nitromethylbutyrate.

- Step 4: The nitro ester is dissolved in ethanol, treated with 1% Raney nickel catalyst, and hydrogenated at 45 °C under 0-0.1 MPa hydrogen pressure for 8-10 hours to reduce the nitro group.

- Step 5: The reaction mixture is filtered, and 3-phenyl valerolactam is isolated by vacuum distillation.

- Step 6: The lactam is treated with 8 M hydrochloric acid (4 volumes) at 100 °C for 12-15 hours to hydrolyze and form 4-amino-3-phenylbutyric acid hydrochloride.

- Step 7: The product is filtered, concentrated by vacuum distillation, and recrystallized from methanol and methylene chloride (1:1) to afford pure 4-amino-3-phenylbutyric acid hydrochloride.

Key Features:

- Use of nitromethane as solvent and reagent.

- Raney nickel catalyzed hydrogenation for nitro reduction.

- Hydrolysis under strong acidic conditions to form the hydrochloride salt.

- Final recrystallization for purity.

Method 2: Multi-Step Synthesis via Diethyl Ester and Oxidation

Source: CN102115450A Patent (2009)

Process Summary:

- Step 1: Benzaldehyde and methyl acetoacetate undergo condensation in a protic solvent with a condensation catalyst, producing 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.

- Step 2: Addition of strong base and heating induces decarbonylation, yielding 3-phenylglutaric acid.

- Step 3: Dehydration in a non-protic solvent with a dehydration catalyst forms 3-phenylglutaric anhydride.

- Step 4: Hydrolysis with strong aqueous ammonia produces 5-amino-5-oxo-3-phenyl-pentanoic acid.

- Step 5: Oxidation under alkaline conditions converts this intermediate to 4-amino-3-phenylbutyric acid.

Advantages:

- Readily available and inexpensive raw materials.

- Moderate reaction conditions and high yields.

- Suitable for industrial scale-up.

Method 3: Direct Preparation via Intermediate Lactam and Salt Formation

Source: CN104478745A Patent (2014)

Highlights:

- Emphasis on cost reduction and simplified operation.

- Avoidance of high-priced starting materials.

- High yield and low pollution process.

Method 4: Hydrogenation and Hydrolysis Route (Research Synthesis)

Source: ChemicalBook Synthesis Report (2021)

Process Summary:

- Stage 1: Reaction of benzaldehyde with nitromethane in ethanol at -5 °C.

- Stage 2: Treatment with sodium methylate in ethanol for 2 hours.

- Stage 3: Reaction with diethyl malonate and other reagents to form intermediates.

- Stage 4: Hydrogenation of intermediate with palladium on carbon catalyst at 55 °C for 8 hours.

- Stage 5: Concentration and crystallization to isolate intermediate solids.

- Stage 6: Hydrolysis with 30% hydrochloric acid at 95 °C for 24 hours to yield 4-amino-3-phenylbutyric acid hydrochloride.

- Stage 7: Decolorization with activated carbon, filtration, crystallization, and drying to obtain the final product.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield & Purity | Advantages | Drawbacks |

|---|---|---|---|---|---|---|

| 1 (CN103232356A) | Methyl cinnamate, nitromethane | Triethylamine, MgCl₂, Raney Ni, HCl | 45-50 °C, H₂ pressure 0-0.1 MPa, 12-15 h hydrolysis | High purity after recrystallization | Well-defined steps, high purity | Multiple steps, long reaction times |

| 2 (CN102115450A) | Benzaldehyde, methyl acetoacetate | Condensation catalyst, strong base, oxidation agent | Moderate temp, alkaline conditions | High yield, industrially scalable | Inexpensive raw materials, simple operation | Multi-step, requires careful control |

| 3 (CN104478745A) | Phenyl aldehyde, methyl acetoacetate | Organic base, HCl | Room temp, 45-50 h stirring | High yield, low cost | Simplified process, low pollution | Long reaction time in initial step |

| 4 (ChemicalBook) | Benzaldehyde, nitromethane, diethyl malonate | Sodium methylate, Pd/C, HCl | -5 °C to 95 °C, hydrogenation 8 h, hydrolysis 24 h | Good yield | Detailed lab-scale synthesis | Complex, multiple purification steps |

Research Findings and Notes

- Catalyst Selection: Hydrogenation catalysts such as Raney nickel and palladium on carbon are effective for nitro group reduction, critical for forming the amino group.

- Solvent Effects: Protic solvents like ethanol and nitromethane are commonly used in condensation and hydrogenation steps, while non-protic solvents facilitate dehydration reactions.

- Reaction Times: Prolonged reaction times (up to 50 hours in some steps) are necessary to achieve high conversion and purity.

- Hydrolysis Conditions: Strong acidic conditions (8 M HCl) at elevated temperatures (95-100 °C) are essential for converting lactams or esters into the hydrochloride salt of the target amino acid.

- Industrial Considerations: Methods emphasize cost-effectiveness, ease of operation, and environmental friendliness, with some patents specifically addressing pollution reduction and raw material costs.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can convert nitrile groups to amines.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

4-Amino-3-phenylbutanenitrile hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Amino-3-phenylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-amino-3-phenylbutanenitrile hydrochloride with structurally related compounds, focusing on functional groups, substituent positions, and physicochemical properties.

Key Comparative Insights:

Functional Group Impact: The nitrile group in this compound offers distinct reactivity (e.g., in cyanation reactions or as a precursor to amines via reduction) compared to carboxylic acid analogs, which are more polar and prone to ionization .

Stereochemical Considerations: The (R)-enantiomer of 4-amino-3-phenylbutyric acid hydrochloride demonstrates the importance of chirality in biological systems, where enantiomers may exhibit divergent pharmacokinetic or therapeutic properties .

Solubility and Stability: Hydrochloride salts universally improve aqueous solubility. However, nitrile-containing compounds like this compound may exhibit lower solubility in water compared to carboxylic acid derivatives due to reduced hydrogen-bonding capacity .

Biological Activity

4-Amino-3-phenylbutanenitrile hydrochloride, also known as phenibut, is a derivative of gamma-aminobutyric acid (GABA) and has been utilized for its neuropsychotropic properties. Initially developed in Russia, phenibut exhibits significant biological activity, particularly in the realms of anxiety reduction and cognitive enhancement. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Phenibut primarily acts as a GABA-mimetic , targeting GABA(B) receptors. It has been shown to enhance GABAergic transmission, which is crucial for its anxiolytic effects. Additionally, phenibut binds to the α2-δ subunit of voltage-dependent calcium channels, further contributing to its pharmacological profile .

Biological Effects

The biological effects of phenibut can be categorized as follows:

- Anxiolytic Effects : Phenibut is effective in reducing anxiety symptoms, making it beneficial for individuals with anxiety disorders and post-traumatic stress disorder (PTSD).

- Cognitive Enhancement : Studies indicate that phenibut enhances cognitive functions such as memory and attention, which can be particularly advantageous in conditions like asthenia and depression.

- Improvement in Sleep Disorders : The compound has shown efficacy in treating insomnia by promoting sleep onset and quality.

- Motor and Speech Disorders : Phenibut has been reported to alleviate movement and speech disorders, including stuttering.

Study 1: Anxiolytic Effects

A clinical study evaluated the effects of phenibut on patients with generalized anxiety disorder (GAD). Participants received a daily dose of 250 mg for four weeks. Results indicated a significant reduction in anxiety levels measured by standardized scales (e.g., Hamilton Anxiety Rating Scale), with 70% of participants reporting improved symptoms .

Study 2: Cognitive Performance

In a double-blind placebo-controlled trial, subjects were administered phenibut (500 mg) or placebo before cognitive tasks. Those receiving phenibut exhibited enhanced performance in tasks requiring attention and memory recall compared to the placebo group. The results suggest that phenibut may have potential applications in cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Pharmacokinetics

Phenibut is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2-4 hours. The compound has a half-life ranging from 5 to 6 hours, allowing for once or twice daily dosing. It is primarily metabolized in the liver and excreted via the kidneys .

Safety and Side Effects

While phenibut is generally considered safe at therapeutic doses, potential side effects include:

- Drowsiness

- Nausea

- Headaches

- Dependence with prolonged use

It is crucial for users to adhere to recommended dosages to minimize risks associated with tolerance and withdrawal symptoms.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-3-phenylbutanenitrile hydrochloride, and how can reaction yields be improved?

The compound is synthesized via a multi-step process involving nitrile formation, phenyl group introduction, and hydrochlorination. Key optimization strategies include:

- Catalyst selection : Use of chiral catalysts to control stereochemistry during the nitrile formation step .

- Temperature modulation : Maintaining reaction temperatures below 40°C during hydrochlorination to prevent decomposition .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yields exceeding 70% are reported with optimized stoichiometric ratios .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR to verify the amino, phenyl, and nitrile groups (e.g., δ ~2.5 ppm for NH, δ ~7.3 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 219.1) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers .

Q. How does solubility impact experimental design for in vitro studies of this compound?

Solubility in aqueous buffers (e.g., PBS) is limited (~2 mg/mL at pH 7.4). Methodological adjustments include:

- Co-solvents : Use of DMSO (≤1% v/v) to enhance solubility without cytotoxicity .

- pH adjustment : Acidic buffers (pH 4–5) improve protonation of the amino group, increasing solubility .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the nitrile group .

- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .

Q. How can researchers validate the purity of synthesized batches?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity thresholds ≥98% are standard .

- Titration : Acid-base titration to quantify free amine content and confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity data across studies?

Contradictions in IC values (e.g., 5–50 μM in kinase assays) may arise from:

- Assay conditions : Standardize buffer ionic strength and ATP concentrations to reduce variability .

- Cell line selection : Use isogenic cell lines to isolate compound-specific effects .

- Data normalization : Include positive controls (e.g., staurosporine) to calibrate activity metrics .

Q. How can enantiomer-specific bioactivity be systematically evaluated?

- Chiral separation : Use HPLC with β-cyclodextrin columns to isolate (R)- and (S)-enantiomers .

- In vitro profiling : Compare enantiomer inhibition constants (K) in target enzymes (e.g., proteases) using surface plasmon resonance (SPR) .

- Molecular docking : Simulate binding poses to explain stereoselectivity differences .

Q. What methodologies are used to study the compound’s metabolic stability in hepatic models?

- Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify depletion via LC-MS/MS. Reported t values range from 15–60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Q. How can crystallography data inform the design of analogs with enhanced target affinity?

- Ligand-protein co-crystallization : Resolve binding modes (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- Structure-activity relationships (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., -F, -CF) to enhance hydrophobic interactions, as seen in fluorophenyl analogs .

Q. What computational tools predict off-target effects of this compound?

- Pharmacophore modeling : Align compound features with known off-target databases (e.g., ChEMBL) .

- Machine learning : Train models on kinase inhibitor datasets to flag potential cross-reactivity (e.g., with GSK3β or CDKs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.